4-chloro-N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction conditions, including temperature, time, and catalyst concentration, can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase and acetylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters and enhancing their availability in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.
Vergleich Mit ähnlichen Verbindungen
4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide can be compared with other indole derivatives, such as:
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: This compound also exhibits inhibitory activity against monoamine oxidase and acetylcholinesterase, but with different potency and selectivity.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological activities, including growth regulation and stress response.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules, including anticancer and antimicrobial agents.
The uniqueness of 4-chloro-N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H14ClN3O |
---|---|
Molekulargewicht |
323.8g/mol |
IUPAC-Name |
4-chloro-N-[(E)-[(E)-3-(1H-indol-3-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C18H14ClN3O/c19-15-9-7-13(8-10-15)18(23)22-21-11-3-4-14-12-20-17-6-2-1-5-16(14)17/h1-12,20H,(H,22,23)/b4-3+,21-11+ |
InChI-Schlüssel |
FVJIEPMBULCUGE-QJRDPUHFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC=NNC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.